molecular formula C15H22N2O2 B5777206 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide

1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide

Cat. No. B5777206
M. Wt: 262.35 g/mol
InChI Key: MGZXKOOLTQZGIP-UHFFFAOYSA-N
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Description

1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide, also known as MPAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAC belongs to the class of piperidine carboxamide compounds, which have been found to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide is not fully understood. However, it has been suggested that 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide may act by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide has also been shown to have anticonvulsant effects, reducing the frequency and severity of seizures in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide is its broad range of biological activities, which make it a useful tool for investigating various physiological processes. However, one limitation of 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide is its relatively low potency compared to other compounds with similar activities. This can make it difficult to achieve therapeutic effects at lower doses.

Future Directions

There are several potential future directions for research on 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases. 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease, and further research is needed to explore its potential as a therapeutic agent in humans.
Another area of interest is the development of more potent derivatives of 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide. By modifying the structure of 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide, it may be possible to increase its potency and improve its therapeutic efficacy.
Conclusion:
In conclusion, 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide is a promising compound with a wide range of biological activities. Its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases, make it an important target for future research. However, further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential.

Synthesis Methods

The synthesis of 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide involves the reaction of 1-(4-methoxy-3-methylbenzyl)piperidine with phosgene in the presence of triethylamine. The resulting intermediate is then treated with ammonia to yield the final product. This synthesis method has been optimized to produce high yields of pure 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide.

Scientific Research Applications

1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide has also been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-[(4-methoxy-3-methylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-11-9-12(3-4-14(11)19-2)10-17-7-5-13(6-8-17)15(16)18/h3-4,9,13H,5-8,10H2,1-2H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZXKOOLTQZGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN2CCC(CC2)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Methoxy-3-methylphenyl)methyl]piperidine-4-carboxamide

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